REACTION_CXSMILES
|
I[CH2:2][CH2:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:16])[F:15])([F:13])[F:12])([F:9])[F:8])([F:6])[F:5].C1CCN2C(=NCCC2)CC1>>[CH2:2]=[CH:3][C:4]([C:7]([O:10][C:11]([C:14]([S:17]([F:20])(=[O:19])=[O:18])([F:15])[F:16])([F:12])[F:13])([F:9])[F:8])([F:6])[F:5]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
ICCC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The crude reaction solution from
|
Type
|
CUSTOM
|
Details
|
reaction
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Name
|
|
Type
|
product
|
Smiles
|
C=CC(F)(F)C(F)(F)OC(F)(F)C(F)(F)S(=O)(=O)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |